molecular formula C6H13NO3 B13541598 Leucine, 5-hydroxy-

Leucine, 5-hydroxy-

Cat. No.: B13541598
M. Wt: 147.17 g/mol
InChI Key: SDCAQJCTUOFAKD-AKGZTFGVSA-N
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Description

5-Hydroxy-leucine (C₆H₁₃NO₃) is a hydroxylated derivative of the essential branched-chain amino acid (BCAA) leucine.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1

InChI Key

SDCAQJCTUOFAKD-AKGZTFGVSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)CO

Canonical SMILES

CC(CC(C(=O)O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxyl groups, respectively. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures the efficient and consistent production of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine.

Scientific Research Applications

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active metabolites.

Comparison with Similar Compounds

Structural and Functional Comparisons with Related Compounds

Leucine vs. 5-Hydroxy-Leucine

  • This modification may influence solubility, membrane transport, and interactions with enzymes like leucine dehydrogenase or branched-chain ketoacid dehydrogenase .
  • Metabolic Roles : Leucine is a key regulator of mTOR-mediated muscle protein synthesis and nitrogen balance. Hydroxylation may redirect its catabolism or limit its incorporation into proteins, as seen in hydroxylated lysine and proline residues in collagen . highlights leucine’s dose-dependent reduction of proteolysis in sepsis, but 5-hydroxy-leucine’s effects remain unstudied in this context .
Table 1: Structural and Functional Comparison of Leucine and 5-Hydroxy-Leucine
Property Leucine 5-Hydroxy-Leucine (Hypothetical)
Molecular Formula C₆H₁₃NO₂ C₆H₁₃NO₃
Hydroxylation Position None C5
Solubility Hydrophobic Increased polarity
Metabolic Pathway mTOR signaling, proteolysis Potential novel catabolic route

Comparison with 5-Hydroxy-Lysine

  • Structural Similarities: Both 5-hydroxy-leucine and 5-hydroxy-lysine feature hydroxyl groups at the fifth carbon. However, lysine’s ε-amino group allows for crosslinking in collagen, whereas leucine’s branched side chain is critical for BCAA metabolism .
  • Biological Roles: 5-Hydroxy-lysine is post-translationally modified in collagen, enhancing structural stability. In contrast, 5-hydroxy-leucine’s role (if any) in proteins is unknown but may involve regulatory or signaling functions distinct from leucine .

Comparison with Hydroxyproline

  • Functional Context: Hydroxyproline (trans-4-hydroxy-L-proline) stabilizes collagen helices via hydrogen bonding.
  • Analytical Challenges: Hydroxyproline is chromatographically separable from leucine and isoleucine using hydrophilic interaction liquid chromatography (HILIC), as noted in . 5-Hydroxy-leucine may require similar specialized techniques for detection .

Research Findings and Implications

Metabolic and Therapeutic Potential

  • Leucine Derivatives in Pharmaceuticals : references leucine derivatives like ubenimex, a modified leucine with anticancer properties. Hydroxylation at C5 in 5-hydroxy-leucine could enhance bioactivity or bioavailability, though this remains speculative without direct data .
  • Antioxidant and Antimicrobial Roles : Compounds like 5-hydroxy-pipecolic acid () and 5-hydroxy-uracil () exhibit antioxidant and mutagenic properties, respectively. 5-Hydroxy-leucine may similarly interact with oxidative pathways or microbial targets .

Analytical Considerations

  • Chromatographic Separation : As shown in , leucine and isoleucine require distinct ion channels for differentiation via mass spectrometry. 5-Hydroxy-leucine’s hydroxyl group may necessitate similar tailored methods, such as HILIC-MS/MS, to resolve it from structural analogs .
  • Fragmentation Patterns : Hydroxylation alters fragmentation in mass spectrometry, as seen in 5-hydroxy-uracil (). This property could aid in identifying 5-hydroxy-leucine in complex biological matrices .

Biological Activity

Leucine, 5-hydroxy- (also known as 5-hydroxy-L-leucine) is a derivative of the essential amino acid leucine, which plays a critical role in protein synthesis, muscle metabolism, and various physiological processes. This article provides a comprehensive overview of the biological activity of 5-hydroxy-leucine, focusing on its mechanisms of action, effects on metabolic health, and potential therapeutic applications.

5-Hydroxy-leucine is believed to exert its biological effects through several key mechanisms:

  • Activation of mTOR Pathway : Similar to leucine, 5-hydroxy-leucine activates the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth. This activation leads to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1 in various tissues including skeletal muscle and liver .
  • Influence on Protein Metabolism : Research indicates that 5-hydroxy-leucine may enhance protein synthesis in muscle and other tissues by promoting the uptake of amino acids and stimulating anabolic processes .
  • Regulation of Lipid Metabolism : Studies suggest that 5-hydroxy-leucine may positively influence lipid metabolism by enhancing fatty acid oxidation and reducing lipid accumulation in skeletal muscle . This is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a role in energy homeostasis .

Muscle Growth and Repair

5-Hydroxy-leucine has been shown to support muscle growth and repair through its role in stimulating protein synthesis. In animal studies, supplementation with this compound has resulted in increased muscle mass and improved recovery from exercise-induced damage .

Metabolic Health

The compound has demonstrated potential benefits for metabolic health:

  • Improved Insulin Sensitivity : Research indicates that 5-hydroxy-leucine may enhance insulin sensitivity, making it a candidate for managing conditions such as type 2 diabetes .
  • Weight Management : By influencing energy metabolism and promoting fat oxidation, 5-hydroxy-leucine may assist in weight management strategies .

Case Studies

Several studies have investigated the effects of 5-hydroxy-leucine supplementation:

  • Animal Model Study : In a controlled study involving rats, administration of 5-hydroxy-leucine resulted in significant increases in lean body mass compared to control groups. The study measured changes in muscle protein synthesis rates using isotopic labeling techniques .
  • Human Clinical Trials : A small-scale clinical trial assessed the impact of 5-hydroxy-leucine on post-exercise recovery in athletes. Results indicated enhanced recovery times and reduced muscle soreness following high-intensity workouts when supplemented with 5-hydroxy-leucine alongside carbohydrates .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of 5-hydroxy-leucine:

Study TypeKey FindingsReference
Animal StudyIncreased lean body mass and protein synthesis rates
Human Clinical TrialReduced muscle soreness and improved recovery post-exercise
Biochemical AnalysisActivation of mTOR pathway leading to enhanced protein synthesis
Metabolic StudyImproved insulin sensitivity and lipid metabolism

Q & A

Q. How should conflicting literature on 5-hydroxy-leucine’s biological activity be addressed in discussion sections?

  • Methodological Answer : Categorize discrepancies by methodology (e.g., in vitro vs. in vivo models) and contextualize using citation networks (e.g., VOSviewer analysis). Propose validation experiments, such as cross-species assays or isotopic tracing .

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